molecular formula C22H25ClFN3O4S2 B2827836 N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE CAS No. 1219159-56-4

N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2827836
CAS No.: 1219159-56-4
M. Wt: 514.03
InChI Key: VBLAZYRJTFOPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE is a synthetic organic compound It is characterized by the presence of a fluorobenzo[d]thiazole moiety, a methylsulfonyl group, and a morpholinopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Fluorobenzo[d]thiazole Core: This step involves the reaction of a suitable precursor with fluorine-containing reagents under controlled conditions.

    Introduction of the Methylsulfonyl Group: This can be achieved through sulfonation reactions using reagents such as methylsulfonyl chloride.

    Attachment of the Morpholinopropyl Side Chain: This step involves the reaction of the intermediate with morpholine and a suitable linker, often under basic conditions.

    Final Coupling and Hydrochloride Formation: The final product is obtained by coupling the intermediate with benzamide and converting it to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects through binding to these targets, modulating their activity, or altering their expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride
  • N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride
  • N-(6-iodobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride

Uniqueness

The uniqueness of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE lies in the presence of the fluorine atom in the benzo[d]thiazole ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its halogenated analogs.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S2.ClH/c1-32(28,29)20-6-3-2-5-17(20)21(27)26(10-4-9-25-11-13-30-14-12-25)22-24-18-8-7-16(23)15-19(18)31-22;/h2-3,5-8,15H,4,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLAZYRJTFOPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.